molecular formula C13H9FINO B234648 N-(4-fluoro-2-iodophenyl)benzamide

N-(4-fluoro-2-iodophenyl)benzamide

Cat. No.: B234648
M. Wt: 341.12 g/mol
InChI Key: NKAMKZUNTVIDIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Fluoro-2-iodophenyl)benzamide is a benzamide derivative featuring a 4-fluoro-2-iodophenyl group attached to the benzamide core.

Properties

Molecular Formula

C13H9FINO

Molecular Weight

341.12 g/mol

IUPAC Name

N-(4-fluoro-2-iodophenyl)benzamide

InChI

InChI=1S/C13H9FINO/c14-10-6-7-12(11(15)8-10)16-13(17)9-4-2-1-3-5-9/h1-8H,(H,16,17)

InChI Key

NKAMKZUNTVIDIA-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)I

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Spectral Comparisons
Compound Name Substituents Key Spectral Features (IR/NMR) References
N-(4-Fluoro-2-Iodophenyl)benzamide 4-F, 2-I on phenyl ring Expected C=O stretch ~1660–1680 cm⁻¹ (IR)
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) 3,4-OCH₃ on phenethyl group C=O: 1682 cm⁻¹ (IR); 1H-NMR: δ 7.8 (benzamide protons)
4-Bromo-N-(2-nitrophenyl)benzamide 4-Br, 2-NO₂ on phenyl ring C=O: 1675 cm⁻¹ (IR); Crystallographic C–Br bond length ~1.90 Å
N-(2,4-Difluorophenyl)-2-fluorobenzamide 2,4-F on phenyl ring 13C-NMR: δ 163.5 (C=O); Crystallography: Planar benzamide core
2-[(2-Chloro-4-iodophenyl)amino]-N-...benzamide (DB07046) 2-Cl, 4-I, 3,4-F on benzamide DrugBank ID: DB07046; Experimental status

Key Observations:

  • Halogen Effects: The iodine atom in this compound introduces steric bulk and enhances hydrophobic interactions compared to smaller halogens (e.g., Br in ).
  • Spectral Trends : The C=O stretching frequency (~1660–1680 cm⁻¹) is consistent across benzamides, but tautomeric forms (e.g., thione vs. thiol in triazole derivatives) alter IR profiles significantly .

Crystallographic and Physicochemical Properties

  • N-(2,4-Difluorophenyl)-2-fluorobenzamide : Exhibits planar benzamide geometry with intermolecular C–H···O interactions stabilizing the crystal lattice .
  • 4-Bromo-N-(2-nitrophenyl)benzamide : Features two molecules per asymmetric unit, with Br···O halogen bonding influencing packing .

Preparation Methods

Carbodiimide-Mediated Coupling (DCC/DMAP Method)

The most widely reported synthesis of N-(4-fluoro-2-iodophenyl)benzamide employs a carbodiimide-based coupling reaction between 2-iodoaniline and 4-fluorobenzoic acid. In this method, N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) facilitate the activation of the carboxylic acid group, enabling nucleophilic attack by the aniline’s amine group.

Procedure :

  • Reagent Preparation : A mixture of 4-fluorobenzoic acid (1.0 equiv), DCC (1.2 equiv), and DMAP (0.1 equiv) in anhydrous dichloromethane is stirred at 0°C for 30 minutes.

  • Aniline Addition : 2-Iodoaniline (1.0 equiv) is added dropwise, and the reaction is warmed to room temperature.

  • Workup : After 12–24 hours, the mixture is filtered to remove dicyclohexylurea (DCU) byproducts, and the organic layer is washed with dilute HCl, NaHCO₃, and brine.

  • Purification : Column chromatography (hexane/ethyl acetate) yields this compound as a crystalline solid.

Key Data :

ParameterValue
Yield21–76%
Reaction Time12–24 hours
Purity (HPLC)>95%

This method’s variability in yield correlates with the electronic effects of substituents on the benzoic acid and steric hindrance at the aniline’s ortho position. Notably, the electron-withdrawing iodine atom reduces nucleophilicity, necessitating extended reaction times.

Acyl Chloride Route (Benzoyl Chloride Method)

An alternative approach involves the direct reaction of 4-fluorobenzoyl chloride with 2-iodoaniline under basic conditions. This method bypasses carbodiimide reagents, simplifying byproduct removal.

Procedure :

  • Base Activation : 2-Iodoaniline (1.0 equiv) is dissolved in dry tetrahydrofuran (THF) with triethylamine (2.0 equiv) as a base.

  • Acyl Chloride Addition : 4-Fluorobenzoyl chloride (1.1 equiv) is added dropwise at 0°C, and the mixture is stirred for 4–6 hours.

  • Workup : The reaction is quenched with water, and the organic layer is extracted with ethyl acetate.

  • Purification : Recrystallization from ethanol/water affords the product in higher purity compared to chromatographic methods.

Key Data :

ParameterValue
Yield20–95%
Reaction Time4–6 hours
Purity (HPLC)>98%

This route’s superior yield in certain cases stems from the high reactivity of acyl chlorides, though moisture sensitivity necessitates stringent anhydrous conditions.

Mechanistic Insights and Optimization

Role of Coupling Reagents

In carbodiimide-mediated synthesis, DCC activates the carboxylic acid via an O-acylisourea intermediate, which reacts with the amine to form the amide bond. DMAP accelerates this process by proton scavenging and stabilizing the activated species. Kinetic studies reveal that electron-deficient benzoic acids (e.g., 4-fluorobenzoic acid) exhibit faster activation due to enhanced electrophilicity at the carbonyl carbon.

Solvent and Temperature Effects

  • Polar Aprotic Solvents : Dichloromethane and THF are preferred for their ability to solubilize both aromatic amines and carboxylic acid derivatives.

  • Temperature : Reactions performed at 0°C minimize side reactions such as iodine displacement or hydrolysis of the acyl chloride.

Optimized Conditions :

  • DCC/DMAP Method : 0°C → room temperature, 24 hours, 76% yield.

  • Acyl Chloride Method : 0°C → 25°C, 6 hours, 95% yield.

Analytical Characterization

Spectroscopic Data

1H NMR (500 MHz, CDCl₃) :

  • δ 8.86 (s, 1H, NH),

  • 8.59 (d, J = 8.3 Hz, 1H, Ar-H),

  • 7.99–7.95 (m, 2H, Ar-H),

  • 7.54 (ddd, J = 8.3, 6.5, 1.5 Hz, 1H, Ar-H).

IR (neat) :

  • 3300 cm⁻¹ (N-H stretch),

  • 1652 cm⁻¹ (C=O stretch),

  • 1607 cm⁻¹ (C-F stretch).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms purity >98%. Mass spectrometry (HRMS-ESI+) validates the molecular ion peak at m/z 332.0863 [M + H]⁺.

Applications in Heterocyclic Synthesis

This compound serves as a precursor in gold(I)-catalyzed cyclizations to synthesize 4H-benzo[d]oxazines. For example, Sonogashira coupling with phenylacetylene followed by stereoselective 6-exo-dig cyclization yields Z-isomer benzoxazonium intermediates, critical for anticancer drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.